Pyridazin-3-ylmethanamine hydrochloride

Übersicht

Beschreibung

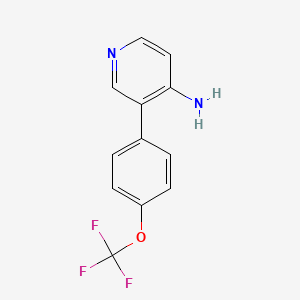

Pyridazin-3-ylmethanamine hydrochloride is a chemical compound with the CAS number 1228788-25-7 . It is used for industrial and scientific research purposes .

Synthesis Analysis

While specific synthesis methods for Pyridazin-3-ylmethanamine hydrochloride were not found, a related compound, 3-(chloromethyl)pyridine hydrochloride, is synthesized using 3-methylpyridine as a raw material . The process involves several steps, including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .Molecular Structure Analysis

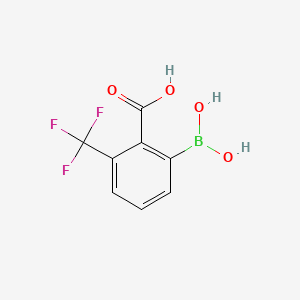

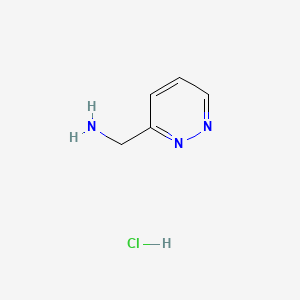

The molecular formula of Pyridazin-3-ylmethanamine hydrochloride is C5H8ClN3 . Its molecular weight is 145.59 .Physical And Chemical Properties Analysis

Pyridazin-3-ylmethanamine hydrochloride is a yellow to brown solid . and is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyridazine derivatives, including Pyridazin-3-ylmethanamine hydrochloride, have been shown to exhibit antimicrobial properties . They are effective against a variety of bacterial and fungal pathogens, making them valuable in the development of new antibiotics and antifungal agents .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of Pyridazin-3-ylmethanamine hydrochloride make it a candidate for the treatment of chronic inflammatory diseases and pain management. Its ability to reduce inflammation and alleviate pain is of significant interest in pharmaceutical research .

Anticancer Research

Research into the anticancer properties of pyridazine derivatives is ongoing. Pyridazin-3-ylmethanamine hydrochloride may inhibit the growth of cancer cells and could be used in the synthesis of novel anticancer drugs .

Agrochemical Applications

In the field of agrochemistry, pyridazine compounds have been used to develop herbicides and pesticides. Their effectiveness in controlling weeds and pests can contribute to increased agricultural productivity .

Neuropharmacological Effects

Pyridazin-3-ylmethanamine hydrochloride has shown promise in neuropharmacology, particularly in the development of treatments for neurodegenerative diseases and as potential anxiolytic and antidepressant agents .

Safety and Hazards

The safety data sheet for Pyridazin-3-ylmethanamine hydrochloride suggests that it should be handled with care . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to avoid dust formation and to avoid breathing mist, gas, or vapors .

Wirkmechanismus

Target of Action

Pyridazinone derivatives, a class of compounds to which pyridazin-3-ylmethanamine hydrochloride belongs, have been known to exhibit diverse pharmacological activities .

Mode of Action

The pyridazine ring, a key component of this compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, would play a significant role in its bioavailability .

Result of Action

The pyridazine ring, a key component of this compound, is known to interact with its targets, leading to various pharmacological effects .

Eigenschaften

IUPAC Name |

pyridazin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOOMAKWNPXZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697543 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228788-25-7 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)

![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B566739.png)